2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
The compound 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide features a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 7 and a sulfanyl-linked acetamide moiety terminating in a 2-methylphenyl group. This structure combines a rigid heterocyclic scaffold with fluorinated and methylated aromatic substituents, which are common pharmacophores in medicinal chemistry for enhancing binding affinity and metabolic stability .
Properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5OS/c1-13-4-2-3-5-16(13)21-17(26)12-27-19-23-22-18-24(10-11-25(18)19)15-8-6-14(20)7-9-15/h2-9H,10-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURQBYYGNHQGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, followed by the introduction of the fluorophenyl group and the sulfanyl-acetamide moiety. Common reagents used in these reactions include halogenated precursors, thiols, and amines, under conditions such as reflux or microwave-assisted synthesis to enhance reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve high yields and purity. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially altering the sulfanyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, organometallic reagents, often under inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to thiols or amines.
Scientific Research Applications
2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For instance, the fluorophenyl group may enhance binding affinity, while the imidazo[2,1-c][1,2,4]triazole ring can interact with active sites of enzymes.
Comparison with Similar Compounds
Structural Analogues with Imidazo-Triazole Cores
Compounds sharing the imidazo[2,1-c][1,2,4]triazole core but differing in substituents provide insights into structure-activity relationships (SAR):
Notes:
Analogues with 1,2,4-Triazole or Indole Cores
Compounds with alternative heterocyclic cores but acetamide functionalities highlight the role of scaffold diversity:
Notes:
- 1,2,4-Triazole derivatives () exhibit anti-inflammatory and anti-exudative activities, suggesting acetamide-linked triazoles are promising for inflammatory disorders .
- Indole-based analogues () demonstrate the importance of fluorostyryl groups in antiparasitic activity, though their larger size may limit bioavailability .
Physicochemical and Pharmacokinetic Trends
- Molecular Weight : The target compound (~405.4 g/mol) falls within the typical range for drug-like molecules, similar to imidazo-triazole analogues (413.5–449.5 g/mol) .
- Polar Groups : The absence of polar groups (e.g., -NH₂ in ) in the target compound may reduce solubility but improve blood-brain barrier penetration .
- Fluorine Substitution : Fluorine atoms (present in the target compound and ) enhance metabolic stability and binding via C-F⋯H interactions .
Biological Activity
The compound 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological properties. The imidazo[2,1-c][1,2,4]triazole moiety is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₁₈ClFN₅OS |
| Molecular Weight | 441.5 g/mol |
Anticancer Activity
Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance, derivatives with electron-donating groups have shown enhanced anti-proliferative activity against various cancer cell lines. A study demonstrated that modifications in substituents led to varying IC50 values in HepG2 liver cancer cells:
- Compound 6d : IC50 = 13.004 µg/mL
- Compound 6e : IC50 = 28.399 µg/mL
This suggests that the presence of electron-donating groups at specific positions enhances the efficacy of these compounds against cancer cells .
Antibacterial Activity
The compound's structure suggests potential antibacterial properties. The literature on related triazole compounds shows promising results against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have exhibited minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The unique structure allows for binding at active sites, potentially modulating biological pathways involved in cell proliferation and apoptosis .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that the positioning and nature of substituents on the triazole ring significantly influence biological activity. Compounds with electron-donating groups at ortho and meta positions on the phenyl ring typically demonstrate higher potency compared to those with electron-withdrawing groups .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Triazole Derivatives : A series of N-substituted triazole derivatives were synthesized and screened for their anticancer effects. The most active compound exhibited significant cytotoxicity against HepG2 cells .
- Antibacterial Screening : Research on mercapto-triazole derivatives demonstrated substantial antibacterial activity against multiple bacterial strains, indicating the potential for developing new antibiotics based on this scaffold .
Q & A
Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution reactions between thiol-containing intermediates and chloroacetamide derivatives. For example:
- Step 1 : React 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with KOH in ethanol/water to generate the thiolate intermediate.
- Step 2 : Add a chloroacetamide derivative (e.g., N-(2-methylphenyl)chloroacetamide) under reflux conditions (1–2 hours) to form the sulfanyl-acetamide bond .
- Optimization : Adjust solvent polarity (e.g., ethanol/water ratio) to improve yield. Monitor reaction progress via TLC or HPLC to minimize side products like disulfide formation .
Q. What analytical methods are recommended for structural characterization?
- X-ray crystallography : Resolves the 3D conformation of the imidazo-triazol core and fluorophenyl/acetamide substituents. Key parameters include bond angles (e.g., C-S-C ~104°) and dihedral angles between aromatic rings .
- Spectroscopy :
- ¹H/¹³C NMR : Identify protons on the 2-methylphenyl group (δ 2.3–2.5 ppm) and aromatic fluorophenyl signals (δ 7.1–7.8 ppm).
- FTIR : Confirm sulfanyl (C-S) stretches at 600–700 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
Q. What in vitro biological activities have been reported for structurally analogous compounds?
- Antimicrobial activity : Triazole-thioacetamide derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli due to sulfanyl-mediated disruption of bacterial cell membranes .
- Anticancer potential : Analogues with fluorophenyl groups exhibit IC₅₀ values of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, likely via inhibition of kinase pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent variation : Compare analogues with:
- Fluorophenyl vs. chlorophenyl : Assess impact on lipophilicity (logP) and binding to hydrophobic kinase pockets.
- Methyl vs. methoxy groups on the phenylacetamide moiety: Evaluate steric effects using molecular docking (e.g., AutoDock Vina) .
- Activity cliffs : Identify abrupt changes in potency (e.g., 10-fold IC₅₀ differences) when replacing sulfanyl with sulfonyl groups, which may alter hydrogen-bonding interactions .
Q. What methodologies are suitable for assessing pharmacokinetic properties?
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal absorption with Caco-2 cell monolayers .
- Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS. Fluorophenyl groups typically reduce CYP450-mediated oxidation, enhancing half-life .
- Plasma protein binding : Equilibrium dialysis (human serum albumin) to measure unbound fraction, critical for dose adjustment .
Q. How can contradictory data on biological activity between studies be resolved?
- Case example : Discrepancies in reported IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:
Q. What experimental designs are recommended for environmental impact studies?
- Fate analysis : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor half-life (t₁/₂) via LC-MS and identify metabolites (e.g., sulfoxide derivatives) .
- Ecototoxicity : Perform Daphnia magna acute toxicity tests (48-hour EC₅₀) and algal growth inhibition assays (OECD 201) to evaluate aquatic risks .
Q. How can synthetic challenges (e.g., low yields) be addressed during scale-up?
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate polar byproducts.
- Catalysis : Optimize base concentration (KOH or NaHCO₃) to enhance nucleophilicity of the thiolate intermediate without promoting hydrolysis .
Methodological Notes
- Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., NMR + HRMS for purity; in vitro + in silico models for activity).
- Advanced characterization : Combine XRD with DFT calculations (e.g., Gaussian 09) to predict electronic properties (HOMO-LUMO gaps) influencing reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
